alphamethyl-1H-imidazole-1-butanamine
Description
Alphamethyl-1H-imidazole-1-butanamine (chemical formula: C₈H₁₅N₃) is a synthetic imidazole derivative characterized by a methyl group (-CH₃) attached to the nitrogen atom at position 1 of the imidazole ring and a butanamine (four-carbon aliphatic amine) chain linked to the same nitrogen. This structural configuration confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry. Imidazole derivatives are widely studied for their roles as enzyme inhibitors, receptor ligands, and antimicrobial agents.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-imidazol-1-ylpentan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-8(9)3-2-5-11-6-4-10-7-11/h4,6-8H,2-3,5,9H2,1H3 |
InChI Key |
UNOLWGUGPKXJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=CN=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound lacks the fused benzene ring, which may decrease steric hindrance and alter receptor-binding specificity compared to benzimidazole analogs.
- The butanamine chain length (four carbons) may enhance binding to G-protein-coupled receptors (GPCRs) compared to shorter-chain analogs like ethylamine derivatives.
Physicochemical Properties and Pharmacokinetic Profiles
The physicochemical properties of this compound and its analogs influence their pharmacokinetic behavior:
Analysis :
- The benzimidazole derivative has higher lipophilicity (LogP 2.8) due to the aromatic ring, favoring blood-brain barrier penetration but limiting solubility.
- This compound balances moderate lipophilicity (LogP 1.2) with better solubility, suggesting favorable oral bioavailability.
- Shorter-chain analogs (e.g., ethylamine) exhibit higher solubility but may lack target affinity due to reduced hydrophobic interactions.
Pharmacological Activity and Research Findings
While direct studies on this compound are scarce, comparisons with structural analogs provide insights:
Research Highlights :
- The benzimidazole derivative demonstrates affinity for 5-HT2A receptors, a target for psychiatric disorders, likely due to its planar aromatic system enhancing π-π stacking with the receptor.
- This compound’s butanamine chain may favor interactions with histamine H3 receptors, which regulate neurotransmitter release.
- Shorter-chain imidazole amines (e.g., ethylamine) show weaker binding, emphasizing the importance of side-chain length in target engagement.
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